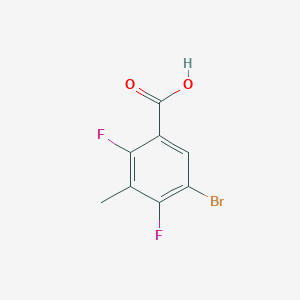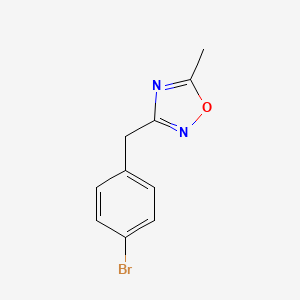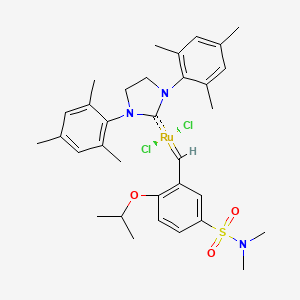
Zhan Catalyst-1B
Vue d'ensemble
Description
Zhan Catalyst-1B is a type of ruthenium-based organometallic complex used primarily in olefin metathesis reactions. This class of catalysts is named after the chemist Zheng-Yun J. Zhan, who first synthesized them. This compound is known for its high efficiency and stability in various metathesis reactions, making it a valuable tool in synthetic organic chemistry .
Mécanisme D'action
Target of Action
Zhan Catalyst-1B, also known as [1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium, is a type of ruthenium-based organometallic complex . Its primary target is olefins, specifically in olefin metathesis reactions . Olefin metathesis is a type of organic reaction that entails the redistribution of fragments of alkenes (olefins) by the scission and regeneration of carbon-carbon double bonds .
Mode of Action
The this compound interacts with its targets (olefins) through a process known as metathesis . In this process, double bonds between carbon atoms in olefins are broken and reformed in a way that the carbon atoms are rearranged . This rearrangement leads to the formation of new olefins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the olefin metathesis pathway . The catalyst facilitates the breaking and reforming of carbon-carbon double bonds in olefins, leading to the formation of new olefins . This process can be used to create a wide range of organic compounds, making it a valuable tool in organic synthesis .
Pharmacokinetics
It’s worth noting that this compound is soluble in dichloromethane, dichloroethane, chloroform, ether, and other solvents, but insoluble in methanol, ethanol, and other alcohols . This solubility profile can influence its availability in different reaction environments.
Result of Action
The primary result of this compound’s action is the formation of new olefins through the process of metathesis . This can lead to the synthesis of a wide range of organic compounds, depending on the specific olefins involved in the reaction . For example, it has been utilized for N-alkylation of indole through a ring-closing metathesis/double bond isomerization/Mannich reaction cascade .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its availability in the reaction environment . Additionally, it has been noted that this compound can be recovered and recycled by simple precipitation or filtration, offering a great advantage in recyclable utility . This suggests that the catalyst’s action, efficacy, and stability can be influenced by the specific conditions of the reaction environment, including the presence of certain solvents and the ability to recover and reuse the catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zhan Catalyst-1B involves the reaction of dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)ruthenium(II) with (5-(dimethylamino)sulfonyl)-2-(1-methylethoxy-O)phenylmethylene. The reaction is typically carried out in an inert atmosphere using solvents such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The catalyst can be recovered and recycled by simple precipitation or filtration, making it cost-effective for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Zhan Catalyst-1B is primarily used in olefin metathesis reactions, including ring-closing metathesis, cross-metathesis, and enyne metathesis. It can also be used in tandem reactions involving metathesis and other types of transformations .
Common Reagents and Conditions: The catalyst is typically used in conjunction with olefin substrates under inert atmosphere conditions. Common solvents include dichloromethane, dichloroethane, and chloroform. The reactions are usually carried out at room temperature or slightly elevated temperatures .
Major Products: The major products of reactions involving this compound are various types of olefins, including cyclic and acyclic olefins, depending on the specific metathesis reaction being performed .
Applications De Recherche Scientifique
Zhan Catalyst-1B has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The catalyst is used in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: this compound is used in the development of new therapeutic agents, including antiviral and anticancer drugs.
Industry: The catalyst is used in the production of fine chemicals and advanced materials.
Comparaison Avec Des Composés Similaires
Hoveyda-Grubbs Catalyst: Similar to Zhan Catalyst-1B, this catalyst also contains a ruthenium center and is used in olefin metathesis.
Grubbs Catalyst: Another ruthenium-based catalyst used in metathesis reactions.
Nitro-Grela Catalyst: This catalyst is also used in metathesis reactions and is known for its high efficiency.
Uniqueness of this compound: this compound is unique due to the presence of a dimethylsulfonamide moiety attached to the aryl ring, which enhances its stability and reactivity. This feature distinguishes it from other similar catalysts and contributes to its high efficiency in metathesis reactions .
Propriétés
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C12H17NO3S.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h9-12H,7-8H2,1-6H3;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLURKCRXVAJQS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)S(=O)(=O)N(C)C)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43Cl2N3O3RuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918870-76-5 | |
| Record name | Dichloro(1,3-dimesityl-2-imidazolidinylidene)[5-(dimethylsulfamoyl)-2-isopropoxybenzylidene]ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


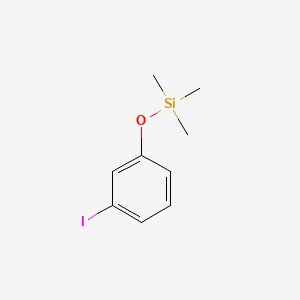
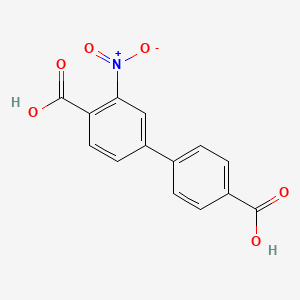
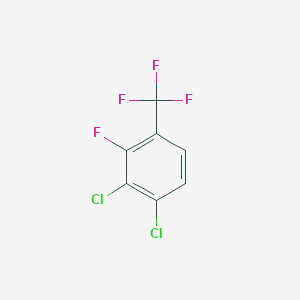
![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321701.png)


![Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride](/img/structure/B6321715.png)
![3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321721.png)


![4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6321748.png)
